N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a compound that features a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using reagents such as epoxides or halohydrins.
Formation of the benzamide: The final step involves the coupling of the furan derivative with 4-(trifluoromethyl)benzoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP can be used for the oxidation of the hydroxypropyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the furan ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the trifluoromethyl group.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the tetrahydrofuran derivative.
Substitution: The major products would be the substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan derivatives.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan ring and trifluoromethyl group can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide: Lacks the trifluoromethyl group.
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group.
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)11-5-3-10(4-6-11)14(21)19-8-7-12(20)13-2-1-9-22-13/h1-6,9,12,20H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVPMQKSSDWETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.